![molecular formula C18H20N2O3S B5717456 N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide
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Description
“N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” is a chemical compound. It’s also known as “Saflufenacil Metabolite M800H35” and has an empirical formula of C11H14ClFN4O4S . It’s also related to "N-cyclopentyl-4-[methyl(methylsulfonyl)amino]benzamide".
Synthesis Analysis
The synthesis of similar compounds often involves a two-step synthetic route. For example, the synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate in the production of Pigment Yellow 181, involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .Scientific Research Applications
Glucokinase Activation
Benzamide derivatives, including “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, have been studied as potential glucokinase activators . Glucokinase plays a key role in carbohydrate metabolism and the regulation of glucose homeostasis. Therefore, these compounds could have potential applications in the treatment of diabetes .
Treatment of Gastroesophageal Reflux Disease
Some benzamide derivatives have been used in the treatment of gastroesophageal reflux disease . Although “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” has not been specifically studied for this application, its structural similarity to these compounds suggests potential efficacy .
Inhibition of Hepatitis B Virus Nucleocapsid Assembly
Benzamide derivatives have been found to inhibit the assembly of hepatitis B virus nucleocapsids . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could potentially be used in antiviral therapies .
Anti-inflammatory Activity
Nitro benzamide derivatives have been evaluated for their in vitro anti-inflammatory activity . Given the structural similarities, “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” may also possess anti-inflammatory properties .
Antimicrobial and Antibiofilm Actions
The compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine”, which shares a similar structure with “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide”, has shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” could also have potential applications in this area .
Antioxidant Effect
The same compound “N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine” has also demonstrated antioxidant effects . This suggests that “N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide” might also possess antioxidant properties .
properties
IUPAC Name |
4-(benzenesulfonamido)-N-cyclopentylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(19-15-6-4-5-7-15)14-10-12-16(13-11-14)20-24(22,23)17-8-2-1-3-9-17/h1-3,8-13,15,20H,4-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTPAANCAZYQLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide |
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